molecular formula C24H24N2O4S B14810408 (2E)-3-(2-methoxyphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}prop-2-enamide

(2E)-3-(2-methoxyphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}prop-2-enamide

Cat. No.: B14810408
M. Wt: 436.5 g/mol
InChI Key: HEASFOTXCKHELO-LFIBNONCSA-N
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Description

3-(2-Methoxyphenyl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a sulfonylphenyl group, and an acrylamide moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage . This intermediate can then be further reacted with sulfonyl chloride derivatives and acrylamide to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can react with the acrylamide group under basic conditions.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted acrylamide derivatives.

Scientific Research Applications

3-(2-Methoxyphenyl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. The acrylamide moiety can undergo Michael addition reactions with nucleophiles, leading to covalent modifications of target molecules.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-[4-(2-phenylethylsulfamoyl)phenyl]prop-2-enamide

InChI

InChI=1S/C24H24N2O4S/c1-30-23-10-6-5-9-20(23)11-16-24(27)26-21-12-14-22(15-13-21)31(28,29)25-18-17-19-7-3-2-4-8-19/h2-16,25H,17-18H2,1H3,(H,26,27)/b16-11+

InChI Key

HEASFOTXCKHELO-LFIBNONCSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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